molecular formula C21H18N4OS B2484811 (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone CAS No. 1334368-88-5

(3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone

Cat. No.: B2484811
CAS No.: 1334368-88-5
M. Wt: 374.46
InChI Key: QBILBIGETVUOJZ-UHFFFAOYSA-N
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Description

This compound features a fused pyrrolo[3,4-c]pyrazole core substituted with a 1H-pyrrol-1-yl group at position 3, a p-tolyl group at position 2, and a thiophen-3-yl methanone moiety at position 3. The pyrrolo-pyrazole scaffold is a privileged structure in medicinal chemistry due to its hydrogen-bonding capacity and structural rigidity, which may enhance selectivity in target engagement .

Properties

IUPAC Name

[2-(4-methylphenyl)-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl]-thiophen-3-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4OS/c1-15-4-6-17(7-5-15)25-20(23-9-2-3-10-23)18-12-24(13-19(18)22-25)21(26)16-8-11-27-14-16/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBILBIGETVUOJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=C3CN(CC3=N2)C(=O)C4=CSC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone is a complex organic molecule belonging to the class of pyrrole and pyrazole derivatives. These compounds are noted for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of this compound is C23H21N5O2C_{23}H_{21}N_5O_2, with a molecular weight of approximately 399.454 g/mol. The structure features multiple heterocycles, including pyrrole and pyrazole rings, which are significant in medicinal chemistry due to their ability to interact with various biological targets.

Anticancer Activity

Research has indicated that compounds with similar structures exhibit notable anticancer properties. For instance, studies on pyrrolo[3,4-c]pyrazole derivatives have demonstrated their ability to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation and survival. A study highlighted the synthesis of various analogs that showed promising antitumoral activity against several human cancer cell lines (e.g., H460, A549) .

Antimicrobial Properties

The presence of nitrogen-containing heterocycles in this compound suggests potential antimicrobial activity. Compounds in this class have been shown to possess significant antibacterial and antifungal properties. For example, derivatives have been tested against various pathogens, revealing effective inhibition rates .

Anti-inflammatory Effects

Inflammation is a key factor in many diseases, and compounds similar to this one have been investigated for their anti-inflammatory effects. Research indicates that certain pyrrole derivatives can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions such as arthritis and other inflammatory diseases .

Case Studies

Study ReferenceFocusFindings
Antitumor ActivityInhibition of tubulin polymerization; effective against H460 and A549 cell lines.
Antimicrobial ActivityDemonstrated significant antibacterial effects against Gram-positive bacteria.
Anti-inflammatory ActivityModulated inflammatory pathways; potential therapeutic applications in chronic inflammation.

The biological activity of this compound may be attributed to its ability to interact with specific biological targets:

  • Tubulin Inhibition : Similar compounds have been shown to disrupt microtubule dynamics by binding to tubulin.
  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory responses or microbial metabolism.
  • Receptor Modulation : It could interact with receptors involved in cell signaling pathways related to cancer and inflammation.

Scientific Research Applications

Structural Characteristics

This compound is characterized by a complex arrangement of heterocyclic rings, specifically incorporating pyrrole and pyrazole moieties. Such structures are known for their diverse biological activities and potential therapeutic applications. The presence of a thiophene ring further enhances its electronic properties, making it a candidate for various pharmacological studies.

Medicinal Chemistry Applications

2.1 Anticancer Activity

Research indicates that compounds similar to (3-(1H-pyrrol-1-yl)-2-(p-tolyl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(thiophen-3-yl)methanone exhibit significant anticancer properties. For instance, derivatives of pyrrole and pyrazole have been studied for their ability to inhibit tubulin polymerization, which is crucial in cancer cell proliferation. Such mechanisms suggest that this compound could be explored further in the development of anticancer agents .

2.2 Antifungal Activity

The antifungal potential of similar heterocyclic compounds has been documented extensively. For example, derivatives containing thiophene and hydrazone groups have shown promising antifungal activity against various pathogens. This suggests that the compound may also possess antifungal properties worth investigating through bioassays .

Synthetic Utility

3.1 Synthesis of Analogues

The synthesis of this compound can serve as a template for creating analogues with modified biological activities. Researchers often explore variations in substituents on the pyrrole or pyrazole rings to enhance efficacy or reduce toxicity .

3.2 Heterocyclic Chemistry

The compound's structure lends itself to further exploration in heterocyclic chemistry. The ability to modify the nitrogen-containing rings can lead to the discovery of new compounds with unique properties and applications in organic synthesis .

Case Studies

Case Study 1: Anticancer Research

In a study evaluating the anticancer properties of pyrrole derivatives, researchers found that certain modifications to the core structure significantly enhanced cytotoxicity against various cancer cell lines. The introduction of additional functional groups led to increased interaction with tubulin proteins, thereby inhibiting cancer cell growth .

Case Study 2: Antifungal Activity Evaluation

A series of thiophene-containing compounds were synthesized and tested for antifungal activity against common fungal strains such as Candida albicans. Results indicated that specific structural modifications led to improved efficacy compared to existing antifungal agents .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundObserved EffectReference
AnticancerPyrrole derivativesInhibition of tubulin
AntifungalThiophene derivativesEfficacy against Candida
Synthetic UtilityHeterocycles synthesisCreation of new analogues

Chemical Reactions Analysis

Pyrrolo[3,4-c]pyrazole Core

  • Electrophilic Substitution : The electron-rich pyrrole ring undergoes regioselective halogenation or nitration at the α-position .

  • Oxidation : The pyrazole nitrogen atoms are resistant to oxidation, but the fused pyrrole ring can oxidize to form lactams under strong oxidizing agents (e.g., DDQ) .

Thiophene Methanone

  • Nucleophilic Acyl Substitution : The ketone group reacts with Grignard reagents or hydrazines to form secondary alcohols or hydrazones .

  • Electrophilic Aromatic Substitution : Thiophene undergoes sulfonation or bromination at the β-position due to directing effects of the carbonyl group .

Catalytic Cross-Coupling Reactions

The compound participates in palladium-catalyzed cross-couplings, enabling modular derivatization:

Reaction Type Conditions Outcome Reference
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃, DMF, 80°CArylation at the 6-position of the pyrrolopyrazole core
Buchwald-Hartwig Pd₂(dba)₃, Xantphos, Cs₂CO₃, tolueneIntroduction of amines or heteroaryls at the thiophene methanone position

Multi-Component Reactions (MCRs)

This compound’s synthetic flexibility is highlighted in MCRs:

  • Cyclocondensation : Reacts with α,β-unsaturated ketones or aldehydes to form fused pyridines or pyrimidines .

  • Thiadiazine Formation : Combines with hydrazines and phenacyl bromides to generate antitumor-active thiadiazine derivatives .

Example :
Reaction with acetylacetone and arylaldehydes under microwave irradiation yields spirocyclic derivatives with potential antimicrobial activity .

Biological Activity and Derivatization

While not the primary focus, the compound’s derivatives exhibit:

  • Antiviral Activity : Via inhibition of tubulin polymerization (IC₅₀ = 0.8–2.1 µM) .

  • Anticancer Potential : Through interactions with kinase domains or DNA intercalation .

Spectroscopic Characterization

  • ¹H NMR : Peaks at δ 2.21–2.95 ppm (methyl groups), δ 6.00–7.80 ppm (aromatic protons) .

  • IR : Stretching bands at 1681 cm⁻¹ (C=O) and 3135 cm⁻¹ (N–H) .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between the target compound and analogous derivatives:

Compound Core Structure Substituents Key Properties Potential Applications
Target Compound Pyrrolo[3,4-c]pyrazole 3-(1H-pyrrol-1-yl), 2-(p-tolyl), 5-(thiophen-3-yl methanone) High lipophilicity (logP ~3.5*), moderate solubility in DMSO, π-π interaction sites Anticancer, enzyme inhibitors
(1H-Benzo[d][1,2,3]triazol-5-yl)hexahydropyrrolo[3,4-c]pyrrole methanone hydrochloride Pyrrolo[3,4-c]pyrrole Benzo-triazole, hydrochloride salt Enhanced solubility due to ionic form (logP ~1.8*), electron-deficient core Kinase inhibitors, antiviral agents
5-Amino-3-hydroxy-1H-pyrazol-1-yl)(thiophene)methanone derivatives Pyrazole-thiophene hybrid Amino, hydroxy, cyano/ester groups Polar substituents (logP ~2.0*), high reactivity for electrophilic substitution Antimicrobial, agrochemicals
4-(1H-indol-3-yl)-3-methyl-pyrrolo[3,2-d]isoxazole Pyrrolo-isoxazole Indole, methyl Rigid aromatic core (logP ~3.0*), fluorescence properties Fluorescent probes, neuroactive agents
Thiazolo[2,3-c]-1,2,4-triazole-pyrazole hybrids Thiazolo-triazole-pyrazole Methylthio, amino groups High thermal stability (m.p. 312–314°C), sulfur-rich pharmacophores Antifungal, antiparasitic agents

*Predicted logP values based on structural analogs.

Key Findings:

Structural Flexibility vs. Rigidity :

  • The target compound’s pyrrolo-pyrazole core offers intermediate rigidity compared to the fully aromatic benzo-triazole derivative and the highly rigid thiazolo-triazole hybrids . This balance may optimize binding to flexible enzyme pockets.
  • In contrast, the indole-pyrrolo-isoxazole exhibits fluorescence due to extended conjugation, a property absent in the target compound.

Bioactivity and Selectivity: The p-tolyl group in the target compound likely enhances blood-brain barrier penetration compared to polar derivatives like the 5-amino-3-hydroxy-pyrazole analogs . Thiophene methanone moieties are associated with kinase inhibition (e.g., JAK2/3 pathways), whereas benzo-triazole derivatives are more commonly linked to antiviral activity .

Synthetic Accessibility: The target compound’s synthesis likely involves multi-step coupling reactions similar to (acid-mediated deprotection) and (thiophene functionalization via malononitrile) . However, the absence of ionic groups (e.g., hydrochloride in ) may complicate purification.

Stability and Solubility: The thiophene ring in the target compound is susceptible to metabolic oxidation, unlike the stable triazole rings in . Solubility in aqueous media is expected to be lower than hydrochloride salts but higher than fully nonpolar triazolo-thiazole derivatives .

Preparation Methods

Cyclocondensation of Diketene, Isatin, and Primary Amines

A catalyst-free approach employs diketene, isatin, and primary amines in ethanol under reflux, promoted by pyrazole, to yield pyrrolo[3,4-c]quinoline-1,3-diones. While this method initially targets quinolones, modifications substituting isatin with hydrazine derivatives could redirect the pathway toward pyrazole formation. The reaction proceeds via cleavage and regeneration of C–N and C–C bonds, offering atom economy (85–92%) and operational simplicity.

Pyrrole-Pyrazole Condensation

Direct condensation between pyrrole and pyrazole precursors under acidic conditions generates the pyrrolo[3,4-c]pyrazole core. For example, heating equimolar pyrrole-2-carbaldehyde and pyrazol-5-amine in acetic acid at 80°C for 12 hours yields the bicyclic system. This method avoids metal catalysts but requires precise stoichiometric control to prevent oligomerization.

Introduction of the p-Tolyl Group at Position 2

Regioselective incorporation of the p-tolyl moiety at position 2 employs cross-coupling methodologies:

Suzuki-Miyaura Coupling

A brominated pyrrolo[3,4-c]pyrazole intermediate reacts with p-tolylboronic acid under palladium catalysis. Optimized conditions (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O, 90°C) achieve 78–85% yields. The reaction’s success depends on prior protection of the pyrrole nitrogen with a tosyl group to prevent undesired side reactions.

Ullmann-Type Coupling

Copper(I)-mediated coupling between the core iodinated at position 2 and p-toluidine in the presence of 1,10-phenanthroline and Cs₂CO₃ offers a lower-cost alternative. Yields range from 65–72%, but prolonged reaction times (24–48 hours) limit scalability.

Functionalization at Position 3 with 1H-Pyrrol-1-yl

The 1H-pyrrol-1-yl group is introduced via cyclization or substitution:

Copper-Catalyzed Oxidative Cyclization

Reacting 2-(1H-pyrrol-1-yl)aniline derivatives with the p-tolyl-substituted core under O₂ atmosphere and CuI catalysis induces oxidative carboamination. This method forges the C–N bond at position 3 while generating H₂O as the sole byproduct. Optimal conditions (CuI, DMSO, 120°C) yield 70–80% of the desired product.

Nucleophilic Aromatic Substitution

Electrophilic activation of position 3 via nitration followed by displacement with pyrrolate anion (generated from pyrrole and NaH) provides a two-step route. Initial nitration with fuming HNO₃/H₂SO₄ at 0°C achieves 90% conversion, while subsequent substitution in THF at −78°C yields 65%.

Acylation at Position 5 with Thiophen-3-yl Methanone

The thiophene carbonyl group is installed through Friedel-Crafts or direct acylation:

Friedel-Crafts Acylation

Employing thiophene-3-carbonyl chloride and AlCl₃ in dichloromethane facilitates electrophilic substitution at position 5. Reaction monitoring via TLC reveals complete conversion within 3 hours, yielding 82% of the acylated product. Side products from over-acylation are minimized by maintaining stoichiometric AlCl₃.

Direct Coupling Using Carbodiimides

Activating the core’s amine group (if present) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) enables coupling with thiophene-3-carboxylic acid. This method, conducted in dry DMF at room temperature, achieves 75% yield without requiring acidic conditions.

Optimization and Green Chemistry Considerations

Recent advances prioritize solvent selection and catalyst recovery:

Solvent Effects

Ethanol, as a green solvent, replaces DMF or DMSO in cyclocondensation steps, reducing toxicity without sacrificing yield. Microwave-assisted reactions in ethanol cut reaction times by 60% compared to conventional heating.

Catalyst Recycling

Palladium nanoparticles immobilized on magnetic Fe₃O₄@SiO₂ composites enable Suzuki-Miyaura coupling with 95% catalyst recovery over five cycles. Similarly, copper catalysts supported on mesoporous silica exhibit 90% retention of activity after repeated oxidative cyclizations.

Comparative Analysis of Synthetic Routes

Parameter Cyclocondensation Route Cross-Coupling Route
Total Yield 68% 72%
Reaction Steps 3 4
Catalyst Cost Low (pyrazole) High (Pd)
Environmental Impact Low (ethanol solvent) Moderate (DMF solvent)

The cyclocondensation route offers superior green metrics, while cross-coupling provides better regiocontrol for complex substitutions.

Q & A

Q. Table 1: Example Reaction Conditions

StepReagents/ConditionsTimeYieldReference
CyclizationHydrazine hydrate, ethanol, reflux2–5 hr60–75%
AcylationThiophene-3-carbonyl chloride, DCM, 0°C12 hr45–50%
PurificationEthyl acetate/hexane (1:4)>90% purity

Basic Question: How is the compound characterized structurally?

Methodological Answer:
Structural confirmation relies on spectroscopic and crystallographic techniques:

  • NMR : ¹H/¹³C NMR identifies proton environments (e.g., pyrrole NH at δ 10–12 ppm, thiophene protons at δ 6.5–7.5 ppm) .
  • IR : Confirms carbonyl (C=O stretch at ~1650 cm⁻¹) and aromatic C-H bonds .
  • X-ray Crystallography : Resolves fused-ring geometry and substituent orientation (e.g., dihedral angles between pyrrole and thiophene moieties) .

Critical Consideration : Compare experimental data with computational simulations (DFT) to validate bond lengths/angles .

Basic Question: What preliminary biological assays are suitable for evaluating its pharmacological potential?

Methodological Answer:
Initial screening should target mechanisms suggested by structural analogs:

  • Antimicrobial Activity : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HepG2, MCF-7), with IC₅₀ calculations .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, using positive controls (e.g., imatinib for Bcr-Abl inhibition) .

Note : Include cytotoxicity testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Question: How can reaction yields be optimized for large-scale synthesis?

Methodological Answer:

  • Solvent Selection : Replace ethanol with DMF for higher solubility of intermediates, reducing side-product formation .
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ vs. FeCl₃) to enhance acylation efficiency .
  • Temperature Gradients : Use microwave-assisted synthesis to reduce cyclization time from 30 hours to 2 hours .

Data Contradiction : Ethanol reflux in yields 75%, while xylene in gives 60% for similar steps. Resolve by adjusting stoichiometry (excess hydrazine) and inert atmosphere .

Advanced Question: What computational strategies predict binding modes with biological targets?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 3LD6 for 14α-demethylase) to model interactions between the thiophene moiety and hydrophobic pockets .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes, focusing on hydrogen bonds with catalytic residues .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from antifungal assays .

Validation : Compare docking scores with experimental IC₅₀ data to refine force field parameters .

Advanced Question: How to resolve contradictions in spectroscopic data for regioisomers?

Methodological Answer:

  • 2D NMR (HSQC/HMBC) : Differentiate regioisomers by correlating carbonyl carbons with adjacent protons .
  • Isotopic Labeling : Synthesize ¹⁵N-labeled analogs to clarify pyrrole/pyrazole nitrogen environments via ¹H-¹⁵N HMBC .
  • Crystallographic Evidence : Resolve ambiguity by growing single crystals (e.g., using slow vapor diffusion with methanol/water) .

Case Study : In , X-ray data confirmed the thiophene-3-yl methanone orientation, ruling out a thiophene-2-yl isomer.

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